![molecular formula C17H18N2O5 B13225175 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13225175.png)
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzyloxycarbonyl group, an amino group, a hydroxy group, and a methylpyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the benzyloxycarbonyl group yields the free amine.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target molecules. The hydroxy and amino groups can form hydrogen bonds and other interactions, facilitating the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C17H18N2O5 |
|---|---|
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
3-hydroxy-3-(2-methylpyridin-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-11-13(8-5-9-18-11)15(20)14(16(21)22)19-17(23)24-10-12-6-3-2-4-7-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
AYLWBOXKJDRPGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13225096.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13225097.png)
![Butyl[1-(furan-2-YL)ethyl]amine](/img/structure/B13225106.png)
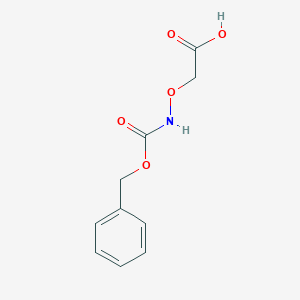

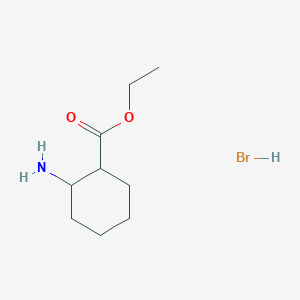
![(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13225141.png)
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13225154.png)
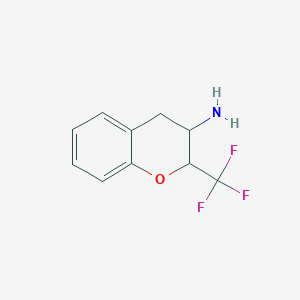
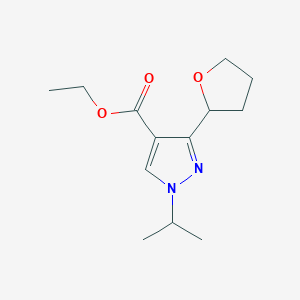
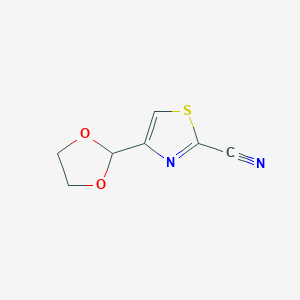
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225169.png)

